4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide
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Overview
Description
4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide is a chemical compound with the molecular formula C14H13N3O3S and a molecular weight of 303.34 g/mol This compound is characterized by the presence of an ethylsulfanyl group, a nitro group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amino derivative.
Substitution: Introduction of various nucleophiles to the pyridinyl group.
Scientific Research Applications
4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfanyl and pyridinyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide: Similar structure with an additional pyridinyl group.
4-(ethylthio)-3-nitro-N-3-pyridinylbenzamide: A closely related compound with slight variations in the substituents.
Uniqueness
4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific arrangement of the ethylsulfanyl, nitro, and pyridinyl groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-2-21-13-6-5-10(8-12(13)17(19)20)14(18)16-11-4-3-7-15-9-11/h3-9H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRENEGHTKHVXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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